4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether
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Description
Scientific Research Applications
Complex Formation and Physicochemical Properties
The compound has been implicated in the synthesis and characterization of certain copper(II) complexes containing bis[(benzimidazol-2-yl)methyl] ether derivatives. These complexes, synthesized and characterized via elemental analyses and i.r. spectra, displayed a distorted octahedron geometry around Cu atoms and were further studied for their electrochemical behaviors (Liu et al., 1999).
Fungicidal Activities and Structure-Activity Relationship
The compound is also part of a series of oxime ether derivatives containing 1-aryl-3-oxypyrazoles, which have demonstrated significant fungicidal activities. A specific structure in this series was characterized by X-ray diffraction crystallography and displayed greater activity against certain fungi compared to control compounds, leading to discussions on the relationship between structure and fungicidal activity and density functional theory studies (Lv et al., 2015).
Optical and Dielectric Properties
Investigations into the optical and dielectric properties of polyimide thin films have included the compound, especially examining the effects of internal linkage groups of fluorinated diamine, such as the trifluoromethyl (CF3) group and ether group. These studies have highlighted the compound’s influence on the optical property of fluorinated polyimides, considering factors like thermal stability, color intensity, and dielectric constants (Jang et al., 2007).
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-1-[[4-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N2O2/c1-29-18-9-4-15(5-10-18)21-27-19-11-8-17(23)12-20(19)28(21)30-13-14-2-6-16(7-3-14)22(24,25)26/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSOCBZAVRISNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)C(F)(F)F)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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